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Compound of Interest

Compound Name: 2,6-Dichlorocapronic acid xylidide

Cat. No.: B602214 Get Quote

An initial search for "2,6-Dichlorocapronic acid xylidide" in the context of anesthetic stability

testing did not yield specific results for a compound with that name. This suggests that the term

may be a highly specific or internal designation not commonly found in public scientific

literature.

However, the search provided substantial and relevant information regarding the stability

testing of amide-type local anesthetics, with a particular focus on Ropivacaine and its impurities

and degradation products. A key degradation product and impurity for several anesthetics in

this class is 2,6-dimethylaniline (also known as 2,6-xylidine).[1][2][3]

Therefore, these Application Notes and Protocols are centered on the established principles of

stability testing for anesthetics, using Ropivacaine as a primary example. This focus aligns with

the core requirement of providing detailed information on ensuring the stability and quality of

anesthetic drug products.

Application Notes: Stability Testing of Ropivacaine
and its Impurities
Introduction

Ropivacaine is a long-acting, amide-type local anesthetic widely used for surgical anesthesia

and pain management.[4] To ensure its safety and efficacy, Ropivacaine, like all

pharmaceutical products, must undergo rigorous stability testing. This process evaluates how
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the quality of the drug substance and drug product varies over time under the influence of

environmental factors such as temperature, humidity, and light.

A crucial aspect of this testing is the use of stability-indicating analytical methods. These

methods are validated to accurately measure the concentration of the active pharmaceutical

ingredient (API) without interference from any degradation products, process impurities, or

other excipients. Forced degradation studies are a key component in the development of these

methods, as they help to identify likely degradation products and demonstrate the method's

specificity.[5]

Key Concepts in Ropivacaine Stability
Degradation Pathways: Amide-containing drugs like Ropivacaine can be susceptible to

hydrolysis under acidic or basic conditions, which cleaves the amide bond. Oxidation is

another potential degradation pathway.[1][6] One of the primary degradation products that

can form from the hydrolysis of the amide linkage in several local anesthetics is 2,6-

dimethylaniline.[1]

Impurities: Impurities in Ropivacaine can be introduced during the synthesis process

(process impurities) or can form during storage (degradation products). Regulatory bodies

require the identification and quantification of these impurities. Numerous reference

standards for Ropivacaine impurities are available for this purpose.[7][8][9][10]

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-

Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry

(MS) detectors, are the primary techniques used for stability testing of Ropivacaine.[5][11]

These methods provide the necessary resolution and sensitivity to separate and quantify

Ropivacaine from its various impurities.

Ropivacaine and its Known Impurities
A comprehensive understanding of potential impurities is vital for developing and validating a

stability-indicating assay. The table below lists some of the known impurities of Ropivacaine.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

Ropivacaine 84057-95-4 C₁₇H₂₆N₂O 274.41

Ropivacaine EP

Impurity A
27262-47-1 C₁₈H₂₈N₂O 288.43

Ropivacaine EP

Impurity B (N-

Despropyl

Ropivacaine)

27262-40-4 C₁₄H₂₀N₂O 232.33

Ropivacaine EP

Impurity C
24358-84-7 C₁₅H₂₂N₂O 246.35

Ropivacaine EP

Impurity D
98626-59-6 C₁₆H₂₄N₂O 260.37

Ropivacaine EP

Impurity F
1945965-95-6 C₁₇H₂₄N₂O 272.39

Ropivacaine EP

Impurity G
112773-90-7 C₁₇H₂₆N₂O 274.41

This data is compiled from various pharmaceutical reference standard suppliers.[8][9][10][12]

Protocols: Stability-Indicating Method Development
for Ropivacaine
Forced Degradation Protocol
Forced degradation studies are conducted to intentionally degrade the API under more severe

conditions than those used for accelerated stability testing.

Objective: To generate the likely degradation products of Ropivacaine to demonstrate the

specificity of the analytical method.

General Procedure:
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Prepare separate, accurately weighed solutions of Ropivacaine in a suitable solvent.

Expose these solutions to a set of stress conditions as outlined below.

After the specified exposure time, neutralize the solutions (for acid and base hydrolysis) and

dilute them to a target concentration for analysis.

Analyze the stressed samples, along with an unstressed control sample, using the

developed analytical method.

Stress Conditions (based on common industry practices):[5][6]

Acid Hydrolysis: Mix the Ropivacaine solution with an equal volume of 2N HCl and reflux at

60°C for 30 minutes.

Base Hydrolysis: Mix the Ropivacaine solution with an equal volume of 2N NaOH and reflux

at 60°C for 30 minutes.

Oxidative Degradation: Mix the Ropivacaine solution with an equal volume of 20% hydrogen

peroxide (H₂O₂) and maintain at 60°C for 30 minutes.

Thermal Degradation: Expose solid Ropivacaine powder to dry heat (e.g., 105°C) for 24

hours.

Photolytic Degradation: Expose a Ropivacaine solution to UV light (e.g., under a UV lamp in

a stability chamber) for a defined period.

UPLC-MS/MS Analytical Method for Ropivacaine and
Metabolites
This protocol is based on a validated method for the quantification of Ropivacaine and its

hydroxylated metabolite in biological fluids, which can be adapted for stability testing.[11]

Instrumentation:

Ultra-Performance Liquid Chromatography (UPLC) system.

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
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Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 10 mM Ammonium Formate in water.

Mobile Phase B: Acetonitrile:water:Formic acid (95:5:0.2, v/v/v).

Gradient: A suitable gradient program to ensure separation of all peaks.

Flow Rate: 0.8 mL/min.

Column Temperature: 45°C.

Mass Spectrometric Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (example):

Ropivacaine: m/z 275.3 → 126.2

Internal Standard (e.g., Bupivacaine): m/z 289.2 → 140.2

Sample Preparation:

Accurately dilute the stressed and control samples with the mobile phase to fall within the

calibration range of the instrument.

If an internal standard is used, spike it into all samples and calibration standards.

Filter the samples through a 0.22 µm filter if necessary.

Inject the samples into the UPLC-MS/MS system.
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Caption: Logical Flow of Stability-Indicating Method Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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